N-cyclohexylcyclohexanamine;3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid
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Overview
Description
Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid dicyclohexylammonium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid dicyclohexylammonium salt typically involves multiple steps, including the protection of functional groups, selective reactions to introduce stereochemistry, and purification processes. The Boc (tert-butoxycarbonyl) group is commonly used to protect the amino group during synthesis .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced techniques such as chromatography and crystallization is essential for the purification process .
Chemical Reactions Analysis
Types of Reactions
Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid dicyclohexylammonium salt can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like trifluoroacetic acid for Boc deprotection .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may yield a primary amine .
Scientific Research Applications
Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid dicyclohexylammonium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid dicyclohexylammonium salt involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Boc-(3S,4S)-4-amino-3-hydroxy-5-methylhexanoic acid
- Boc-(3S,4S,5R)-4-amino-3-hydroxy-5-methylheptanoic acid
- Boc-(3R,4R,5S)-4-amino-3-hydroxy-5-methylheptanoic acid
Uniqueness
Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid dicyclohexylammonium salt is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO5.C12H23N/c1-6-8(2)11(9(15)7-10(16)17)14-12(18)19-13(3,4)5;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8-9,11,15H,6-7H2,1-5H3,(H,14,18)(H,16,17);11-13H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVVBGRWCYJGSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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